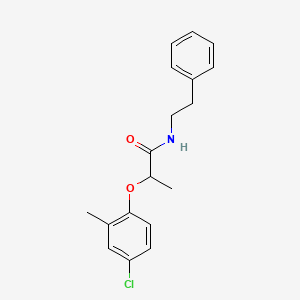
2-(4-chloro-2-methylphenoxy)-N-(2-phenylethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2-methylphenoxy)-N-(2-phenylethyl)propanamide, also known as clofencet, is a chemical compound that belongs to the class of amide compounds. It is widely used in scientific research for its unique properties and mechanism of action.
Wirkmechanismus
Clofencet works by binding to the GABA receptor and blocking the action of GABA. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. By blocking the action of GABA, 2-(4-chloro-2-methylphenoxy)-N-(2-phenylethyl)propanamide increases the activity of neurons, which can lead to a wide range of physiological and biochemical effects.
Biochemical and Physiological Effects:
Clofencet has been shown to have a wide range of biochemical and physiological effects. It can increase the release of neurotransmitters such as dopamine and norepinephrine, which can lead to increased arousal and wakefulness. It can also increase the release of hormones such as cortisol, which can lead to increased stress and anxiety. In addition, 2-(4-chloro-2-methylphenoxy)-N-(2-phenylethyl)propanamide has been shown to have analgesic properties, which makes it a potential therapeutic agent for the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
Clofencet has several advantages for lab experiments. It is a selective antagonist of GABA receptors, which makes it an ideal tool for studying their function. It is also relatively easy to synthesize and has a high yield. However, 2-(4-chloro-2-methylphenoxy)-N-(2-phenylethyl)propanamide also has some limitations. It can have off-target effects on other neurotransmitter receptors, which can complicate the interpretation of experimental results. In addition, it can be difficult to administer in vivo, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chloro-2-methylphenoxy)-N-(2-phenylethyl)propanamide. One potential avenue of research is to investigate its potential therapeutic uses. For example, 2-(4-chloro-2-methylphenoxy)-N-(2-phenylethyl)propanamide may have potential as a treatment for pain, anxiety, or other neurological disorders. Another potential direction is to investigate its effects on other neurotransmitter systems, such as the glutamate or serotonin systems. Finally, further research is needed to better understand the mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2-phenylethyl)propanamide and its potential off-target effects.
Synthesemethoden
Clofencet can be synthesized by the reaction of 2-(4-chloro-2-methylphenoxy)propanoic acid with N-(2-phenylethyl)propan-2-amine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the yield of the product is typically high.
Wissenschaftliche Forschungsanwendungen
Clofencet is widely used in scientific research as a tool to study the function of GABA receptors. GABA receptors are a type of neurotransmitter receptor that plays a critical role in the regulation of neuronal excitability. Clofencet acts as a selective antagonist of GABA receptors, which makes it an ideal tool for studying their function.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-13-12-16(19)8-9-17(13)22-14(2)18(21)20-11-10-15-6-4-3-5-7-15/h3-9,12,14H,10-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRYIIKGCYMCHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methylphenoxy)-N-(2-phenylethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B4956778.png)
![methyl 4-[3-(4-methyl-1-piperazinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B4956782.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4956785.png)
![ethyl 4-[(2-methoxy-1-methylethyl)amino]-1-piperidinecarboxylate](/img/structure/B4956793.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B4956814.png)
![[1-(2-chloro-3,4-dimethoxybenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B4956818.png)
![N-[2-({[4-(acetylamino)phenyl]sulfonyl}amino)ethyl]-4-amino-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4956836.png)
![4-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)thiomorpholine](/img/structure/B4956849.png)
![9-methyl-4-[3-(4-morpholinyl)propyl]-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4956853.png)
![2-benzyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B4956867.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide](/img/structure/B4956873.png)
![N-(2-ethoxyphenyl)-2-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B4956879.png)
![2-iodo-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B4956886.png)